Exemestane

Content Navigation

CAS Number

Product Name

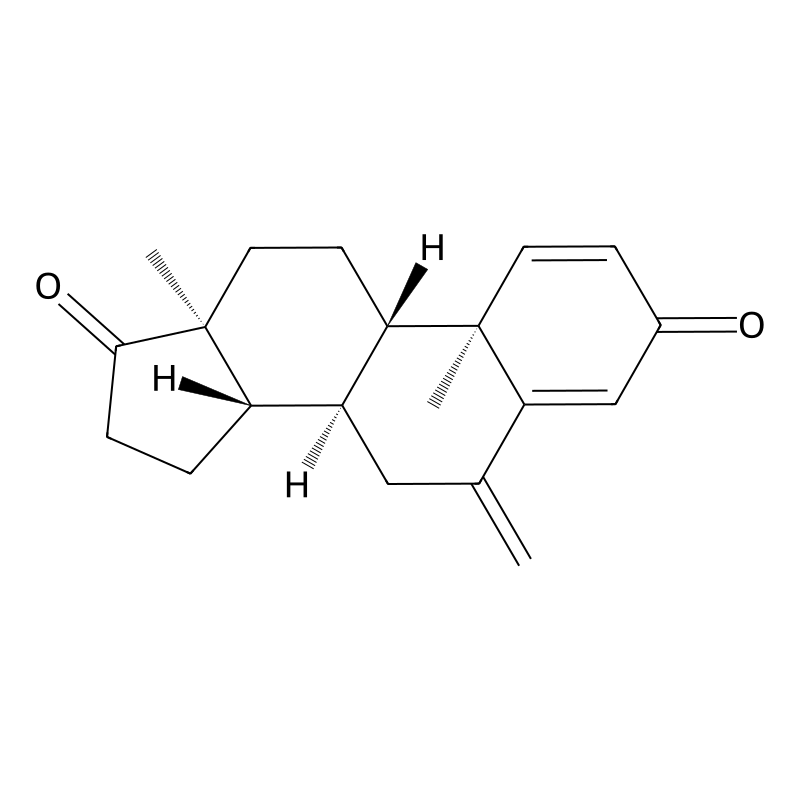

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water

6.83e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Exemestane is a highly lipophilic, steroidal, irreversible (Type I) aromatase inhibitor structurally related to the natural substrate androstenedione [1]. From a material handling and formulation perspective, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by practically zero aqueous solubility (approximately 0.08 mg/mL) and a high partition coefficient (logP ~4.2)[2]. Unlike reversible nonsteroidal inhibitors, exemestane functions as a mechanism-based "suicide" inhibitor that permanently inactivates the aromatase enzyme [3]. For procurement professionals and formulation scientists, its poor aqueous solubility and extensive first-pass metabolism necessitate specialized lipid-based delivery systems, microemulsions, or solid dispersions to achieve reliable in vivo exposure [2].

References

- [1] FDA Center for Drug Evaluation and Research, '20-753 Aromasin Medical Review Part 1', 1999.

- [2] Singh et al., 'Exemestane Loaded Self-Microemulsifying Drug Delivery System (SMEDDS): Development and Optimization.' AAPS PharmSciTech, 2008.

- [3] Dixon et al., 'Comparison of in vitro exemestane activity versus other antiaromatase agents.' PubMed, 2000.

Substituting exemestane with nonsteroidal aromatase inhibitors (Type II AIs like letrozole or anastrozole) or earlier steroidal AIs (like formestane) fundamentally alters experimental and clinical outcomes. Letrozole and anastrozole are reversible, competitive inhibitors that can lead to rapid aromatase protein stabilization and activity rebound upon drug removal, whereas exemestane irreversibly binds and degrades the enzyme [1]. Furthermore, nonsteroidal AIs lack the active androgenic metabolite 17-hydroexemestane, which binds strongly to the androgen receptor and modulates bone density pathways [2]. Compared to the first-generation steroidal AI formestane, which suffers from such severe first-pass metabolism that it requires intramuscular injection, exemestane possesses a critical C1-C2 double bond and a C6 methylidene group that confer sufficient stability for oral bioavailability [3]. Consequently, exemestane cannot be substituted when studying irreversible aromatase inhibition, evaluating androgen-receptor-mediated secondary effects, or developing oral steroidal formulations.

References

- [1] Wang et al., 'Novel Action of Exemestane, a Food and Drug Administration-Approved Aromatase Inhibitor.' Cancer Research, 2006.

- [2] Ariazi et al., 'Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen.' Molecular Cancer Therapeutics, 2007.

- [3] Lonning et al., 'Advances in Aromatase Inhibition: Clinical Efficacy and Tolerability in the Treatment of Breast Cancer.' Clinical Cancer Research, 2001.

Enzymatic Inactivation Mechanism: Irreversible vs. Reversible Inhibition

Exemestane operates as a Type I suicide inhibitor, providing permanent enzymatic blockade, unlike Type II nonsteroidal inhibitors. In in vitro assays using JEG-3 cells, removing letrozole resulted in an immediate disappearance of aromatase inhibition and a rapid increase in aromatase protein levels [1]. Conversely, exemestane induced residual, permanent inhibition of aromatase activity even after drug removal, and at concentrations of 200 nmol/L, actively triggered proteasome-mediated degradation of the aromatase protein [2].

| Evidence Dimension | Residual aromatase inhibition and protein stability post-washout |

| Target Compound Data | Exemestane (200 nmol/L) maintains permanent inhibition and actively reduces aromatase protein levels via proteasomal degradation. |

| Comparator Or Baseline | Letrozole / Anastrozole (20 nmol/L) cause rapid rebound of aromatase activity and stabilize/increase aromatase protein levels upon removal. |

| Quantified Difference | Exemestane provides 100% irreversible inactivation (suicide inhibition), whereas letrozole provides 0% residual inhibition post-washout. |

| Conditions | JEG-3 and MCF-7aro cell lines, washout assays, Western blot protein quantification. |

Procurement of exemestane is strictly required for assays modeling permanent aromatase inactivation or evaluating therapies in letrozole-resistant, enzyme-overexpressing cell lines.

Oral Bioavailability and Structural Stability

Among steroidal aromatase inhibitors, exemestane demonstrates vastly superior pharmacokinetic processability compared to the first-generation baseline, formestane. Formestane is subject to extreme first-pass metabolism, resulting in poor oral bioavailability and a short terminal half-life of ~2 hours, necessitating 250 mg intramuscular injections every two weeks [1]. Exemestane's structural modifications (6-methylidene and 1,4-diene structure) bypass this limitation, yielding an oral bioavailability of approximately 42% and a terminal half-life of ~24 hours, permitting standard 25 mg daily oral dosing[1].

| Evidence Dimension | Oral bioavailability and terminal half-life |

| Target Compound Data | Exemestane: ~42% oral bioavailability, ~24-hour terminal half-life. |

| Comparator Or Baseline | Formestane: Poor oral bioavailability, ~2-hour terminal half-life. |

| Quantified Difference | Exemestane extends the terminal half-life by 12-fold and shifts the viable administration route from intramuscular to oral. |

| Conditions | In vivo pharmacokinetic profiling, oral vs. intramuscular administration. |

Exemestane is the mandatory steroidal AI choice for researchers developing oral solid dosage forms or conducting long-term in vivo oral dosing studies.

Secondary Pharmacodynamics: Androgen Receptor Binding of Primary Metabolite

A unique differentiator for exemestane against nonsteroidal AIs is the biological activity of its primary metabolite, 17-hydroexemestane. While letrozole and anastrozole have no intrinsic androgenic effects, 17-hydroexemestane binds strongly to the androgen receptor (AR). In competitive hormone-binding assays, the 17-hydroexemestane metabolite demonstrates a 100-fold more potent binding affinity to the AR compared to the parent exemestane compound [1]. At low nanomolar concentrations, it stimulates AR-dependent cellular proliferation and regulates AR transcriptional activity similarly to the synthetic androgen R1881 [2].

| Evidence Dimension | Androgen receptor (AR) binding affinity |

| Target Compound Data | 17-hydroexemestane exhibits high AR binding affinity (100x greater than parent compound). |

| Comparator Or Baseline | Letrozole / Anastrozole exhibit zero AR binding or androgenic metabolite formation. |

| Quantified Difference | 100-fold increase in AR affinity for the exemestane metabolite vs. parent, providing unique steroidal androgenic activity absent in nonsteroidal AIs. |

| Conditions | Fluorescence polarization-based competitive hormone-binding assays (ARLBD). |

This dual-action profile makes exemestane the only suitable AI for in vivo models investigating bone-sparing effects during estrogen depletion.

Formulation Processability: BCS Class IV Solubility Challenges

Exemestane presents significant formulation challenges compared to highly soluble pharmaceutical salts, driving specific procurement requirements for lipid-based excipients. It is a BCS Class IV compound with an extremely low aqueous solubility of 0.08 mg/mL and a high lipophilicity (logP ~4.2)[1]. To overcome this, formulation scientists cannot use standard aqueous dissolution methods; instead, they must utilize Self-Microemulsifying Drug Delivery Systems (SMEDDS) or phospholipid solid dispersions. For example, formulating exemestane in a Capryol 90-based SMEDDS or a lyophilized phospholipid/sodium deoxycholate solid dispersion increases its absorptive transport by up to 4.6-fold compared to the free crystalline drug [2].

| Evidence Dimension | Aqueous solubility and absorptive transport |

| Target Compound Data | Free exemestane: 0.08 mg/mL solubility. |

| Comparator Or Baseline | Exemestane in optimized lipid solid dispersion (EXE-PL/SDC-SDs). |

| Quantified Difference | 4.6-fold increase in absorptive transport (Caco-2 cell line) and 2.3-fold increase in in vivo AUC when formulated in lipid carriers vs. free drug. |

| Conditions | Caco-2 permeability assays and in vivo pharmacokinetic studies (Sprague-Dawley rats). |

Procurement teams must anticipate the need for specialized lipid excipients (e.g., Capryol 90, Lipoid E80S) when sourcing exemestane for oral formulation development.

Development of Lipid-Based Nanocarriers for BCS Class IV Steroids

Because exemestane is practically insoluble in water (0.08 mg/mL) with a logP of 4.2, it is a premier model compound for researchers engineering Self-Microemulsifying Drug Delivery Systems (SMEDDS) or solid lipid dispersions [1]. It is the correct choice for validating novel surfactant/co-surfactant ratios designed to enhance the oral bioavailability of highly lipophilic, poorly permeable active pharmaceutical ingredients.

Modeling Irreversible Aromatase Inactivation and Resistance Reversal

Exemestane is the required compound for in vitro and in vivo models investigating enzyme degradation and suicide inhibition. Because it permanently inactivates and actively downregulates aromatase protein levels—unlike the reversible inhibition seen with letrozole—it is heavily utilized in studies evaluating cross-resistance and second-line efficacy in letrozole-resistant breast cancer cell lines [2].

Investigating Bone-Sparing Endocrine Therapies via AR Modulation

Due to the potent androgen receptor (AR) binding affinity of its primary metabolite, 17-hydroexemestane, exemestane is uniquely suited for in vivo studies measuring bone mineral density preservation during estrogen depletion [3]. Researchers studying the secondary androgenic effects of steroidal AIs must procure exemestane rather than nonsteroidal alternatives, which lack this metabolic pathway.

References

- [1] Singh et al., 'Exemestane Loaded Self-Microemulsifying Drug Delivery System (SMEDDS): Development and Optimization.' AAPS PharmSciTech, 2008.

- [2] Wang et al., 'Novel Action of Exemestane, a Food and Drug Administration-Approved Aromatase Inhibitor.' Cancer Research, 2006.

- [3] Ariazi et al., 'Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen.' Molecular Cancer Therapeutics, 2007.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.95 (est)

3.7

Appearance

Melting Point

155.13 °C

Storage

UNII

GHS Hazard Statements

H319 (54.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (98.84%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H411 (46.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Aromasin

FDA Approval: Yes

Exemestane is approved to treat: Breast cancer that is advanced.

Breast cancer that is early stage and estrogen receptor positive.

Exemestane is used in postmenopausal women who have already been treated with tamoxifen citrate. Exemestane is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Exemestane is indicated for the treatment of advanced breast cancer in postmenopausal women whose disease has progressed following tamoxifen therapy. /Included in US product label/

Use of exemestane in premenopausal women is not accepted. /Included in US product label/

Pharmacology

Exemestane is a synthetic androgen analogue. Exemestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BG - Aromatase inhibitors

L02BG06 - Exemestane

Mechanism of Action

... exemestane is a potent aromatase inhibitor in men and an alternative to the choice of available inhibitors...

Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme causing its inactivation, an effect also known as "suicide inhibition." Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme.

... Treatment with exemestane suppressed whole body aromatization from a mean pretreatment value of 2.059% to 0.042% (mean suppression of 97.9%). Plasma levels of estrone, estradiol, and estrone sulfate were found to be suppressed by 94.5%, 92.2%, and 93.2%, respectively. This is the first study revealing near total aromatase inhibition in vivo with the use of a steroidal aromatase inhibitor. The observation that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered p.o. and causes limited side effects, suggests that exemestane is a promising new drug for the treatment of hormone sensitive breast cancer.

... Exemestane induces aromatase degradation in a dose-responsive manner (25-200 nmol/L), and the effect can be seen in as early as 2 hours. Metabolic labeling with S(35)-methionine was used to determine the half-life (t(1/2)) of aromatase protein. In the presence of 200 nmol/L exemestane, the t(1/2) of aromatase was reduced to 12.5 hours from 28.2 hours in the untreated cells. ...

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of radiolabeled exemestane, at least 42% of radioactivity was absorbed from the gastrointestinal tract. Exemestane plasma levels increased by approximately 40% after a high-fat breakfast.

The pharmacokinetics of exemestane are dose proportional after single (10 to 200 mg) or repeated oral doses (0.5 to 50 mg). Following repeated daily doses of exemestane 25 mg, plasma concentrations of unchanged drug are similar to levels measured after a single dose.

Pharmacokinetic parameters in postmenopausal women with advanced breast cancer following single or repeated doses have been compared with those in healthy, postmenopausal women. Exemestane appeared to be more rapidly absorbed in the women with breast cancer than in the healthy women, with a mean tmax of 1.2 hours in the women with breast cancer and 2.9 hours in the healthy women. After repeated dosing, the average oral clearance in women with advanced breast cancer was 45% lower than the oral clearance in healthy postmenopausal women, with corresponding higher systemic exposure. Mean AUC values following repeated doses in women with breast cancer (75.4 ng·hr/mL) were about twice those in healthy women (41.4 ng·hr/mL).

Exemestane is distributed extensively into tissues. Exemestane is 90% bound to plasma proteins and the fraction bound is independent of the total concentration. Albumin and (alpha) 1 -acid glycoprotein both contribute to the binding. The distribution of exemestane and its metabolites into blood cells is negligible.

For more Absorption, Distribution and Excretion (Complete) data for EXEMESTANE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Exemestane is extensively metabolized, with levels of the unchanged drug in plasma accounting for less than 10% of the total radioactivity. The initial steps in the metabolism of exemestane are oxidation of the methylene group in position 6 and reduction of the 17-keto group with subsequent formation of many secondary metabolites. Each metabolite accounts only for a limited amount of drug-related material. The metabolites are inactive or inhibit aromatase with decreased potency compared with the parent drug. One metabolite may have androgenic activity. Studies using human liver preparations indicate that cytochrome P-450 3A4 (CYP 3A4) is the principal isoenzyme involved in the oxidation of exemestane.

Wikipedia

Drug Warnings

Less frequent adverse events of any cause (from 2% to 5%) reported in the comparative study for patients receiving /exemestane/ 25 mg once daily were fever, generalized weakness, paresthesia, pathological fracture, bronchitis, sinusitis, rash, itching, urinary tract infection, and lymphedema.

Other adverse effects occurring in at least 5%, regardless of causality, include mental depression, pain, insomnia, anxiety, dyspnea, dizziness, headache, edema, vomiting, abdominal pain, anorexia, cough, flu-like symptoms, hypertension, and constipation.

Lymphocytopenia grade 3 or 4 was also reported in 20% of patients; however, 89% of these patients had a preexisting lower-grade lymphopenia, and 40% either recovered or improved to a lesser severity lymphopenia during exemestane. Patients did not experience a significant increase in viral infections, and no opportunistic infections were observed.

For more Drug Warnings (Complete) data for EXEMESTANE (11 total), please visit the HSDB record page.

Biological Half Life

Following oral administration to healthy postmenopausal women, exemestane is rapidly absorbed. After maximum plasma concentration is reached, levels decline polyexponentially with a mean terminal half-life of about 24 hours.

... The terminal half-life was 8.9 hr. Maximal estradiol suppression of 62 +/- 14% was observed at 12 hr.

Use Classification

Pharmaceuticals

Storage Conditions

Interactions

In a pharmacokinetic interaction study of 10 healthy postmenopausal volunteers pretreated with potent CYP 3A4 inducer rifampicin 600 mg daily for 14 days followed by a single dose of exemestane 25 mg, the mean plasma C max and AUC 0-(infinity) of exemestane were decreased by 41% and 54%, respectively.

Estrogenic agents /have a/ potential pharmacodynamic interaction /with concurrent administration of exemestane. Co-administration produces/ antagonistic pharmacologic effects.

Dates

2. Burris HA 3rd, Lebrun F, Rugo HS, Beck JT, Piccart M, Neven P, Baselga J, Petrakova K, Hortobagyi GN, Komorowski A, Chouinard E, Young R, Gnant M, Pritchard KI, Bennett L, Ricci JF, Bauly H, Taran T, Sahmoud T, Noguchi S. Health-related quality of life of patients with advanced breast cancer treated with everolimus plus exemestane versus placebo plus exemestane in the phase 3, randomized, controlled, BOLERO-2 trial. Cancer. 2013 May 15;119(10):1908-15. doi: 10.1002/cncr.28010. Epub 2013 Mar 15. Erratum in: Cancer. 2019 Apr 15;125(8):1387-1388. PMID: 23504821.

3. Bartlett JM, Bloom KJ, Piper T, Lawton TJ, van de Velde CJ, Ross DT, Ring BZ, Seitz RS, Beck RA, Hasenburg A, Kieback D, Putter H, Markopoulos C, Dirix L, Seynaeve C, Rea D. Mammostrat as an immunohistochemical multigene assay for prediction of early relapse risk in the tamoxifen versus exemestane adjuvant multicenter trial pathology study. J Clin Oncol. 2012 Dec 20;30(36):4477-84. doi: 10.1200/JCO.2012.42.8896. Epub 2012 Oct 8. PMID: 23045591.

4. Campone M, Bachelot T, Gnant M, Deleu I, Rugo HS, Pistilli B, Noguchi S, Shtivelband M, Pritchard KI, Provencher L, Burris HA 3rd, Hart L, Melichar B, Hortobagyi GN, Arena F, Baselga J, Panneerselvam A, Héniquez A, El-Hashimyt M, Taran T, Sahmoud T, Piccart M. Effect of visceral metastases on the efficacy and safety of everolimus in postmenopausal women with advanced breast cancer: subgroup analysis from the BOLERO-2 study. Eur J Cancer. 2013 Aug;49(12):2621-32. doi: 10.1016/j.ejca.2013.04.011. Epub 2013 Jun 1. PMID: 23735704.

5. van de Water W, Seynaeve C, Bastiaannet E, Markopoulos C, Jones SE, Rea D, Hasenburg A, Putter H, Hille ET, Paridaens R, de Craen AJ, Westendorp RG, van de Velde CJ, Liefers GJ. Elderly postmenopausal patients with breast cancer are at increased risk for distant recurrence: a tamoxifen exemestane adjuvant multinational study analysis. Oncologist. 2013;18(1):8-13. doi: 10.1634/theoncologist.2012-0315. Epub 2012 Dec 20. PMID: 23263290; PMCID: PMC3556260.